Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-
Overview
Description
TC-G 1004 is a potent and selective antagonist of the adenosine A2A receptor. It is known for its high affinity and selectivity, making it a valuable compound in scientific research, particularly in the study of neurological disorders such as Parkinson’s disease .
Mechanism of Action
Target of Action
TC-G 1004, also known as N-[2-(3,5-DIMETHYLPYRAZOL-1-YL)-6-[6-(4-METHOXYPIPERIDIN-1-YL)PYRIDIN-2-YL]PYRIMIDIN-4-YL]ACETAMIDE, is a potent antagonist of adenosine A2A receptors . It displays over 100-fold selectivity for A2A over A1 receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.
Mode of Action
TC-G 1004 interacts with its primary targets, the adenosine A2A receptors, by binding to them and inhibiting their activity . This inhibition results in the potentiation of L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats .
Biochemical Pathways
The primary biochemical pathway affected by TC-G 1004 is the adenosine signaling pathway. By antagonizing the A2A receptors, TC-G 1004 disrupts the normal functioning of this pathway, leading to changes in cellular processes that are regulated by adenosine signaling .
Result of Action
The molecular and cellular effects of TC-G 1004’s action primarily involve the potentiation of L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats . This suggests that TC-G 1004 may enhance the effects of L-DOPA, a drug used in the treatment of Parkinson’s disease.
Biochemical Analysis
Biochemical Properties
TC-G 1004 interacts with adenosine A 2A receptors, displaying a high degree of selectivity . The Ki values for hA 2A and hA 1 are 0.44 nM and 80 nM respectively . This suggests that TC-G 1004 has a high affinity for adenosine A 2A receptors and may play a significant role in biochemical reactions involving these receptors.
Cellular Effects
The cellular effects of TC-G 1004 are primarily related to its antagonistic action on adenosine A 2A receptors By blocking these receptors, TC-G 1004 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of TC-G 1004 involves its binding to adenosine A 2A receptors, where it acts as a potent antagonist . This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Dosage Effects in Animal Models
In animal models, TC-G 1004 has been shown to potentiate L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC-G 1004 involves multiple steps, starting with the preparation of the core pyrimidine structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of TC-G 1004 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TC-G 1004 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
TC-G 1004 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the adenosine A2A receptor and its role in various biochemical pathways.
Biology: Helps in understanding the physiological and pathological roles of adenosine receptors in different biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, particularly Parkinson’s disease.
Industry: Used in the development of new drugs targeting the adenosine A2A receptor
Comparison with Similar Compounds
Similar Compounds
SCH 58261: Another selective adenosine A2A receptor antagonist with similar pharmacological properties.
ZM 241385: Known for its high selectivity and potency as an adenosine A2A receptor antagonist
Uniqueness of TC-G 1004
TC-G 1004 stands out due to its exceptional selectivity and potency, making it a preferred choice for research involving the adenosine A2A receptor. Its unique chemical structure and favorable pharmacokinetic properties further enhance its utility in scientific studies .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENSDTKXNVHSSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.